REACTION_CXSMILES
|
[O:1]1[C:5]2=[CH:6][CH:7]=[CH:8][C:9]([C:10](O)=[O:11])=[C:4]2[CH2:3][CH2:2]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[C:9]([CH2:10][OH:11])[C:4]=2[CH2:3][CH2:2]1 |f:1.2.3.4.5.6|
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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O1CCC=2C1=CC=CC2C(=O)O
|
Name
|
|
Quantity
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4.64 g
|
Type
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reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was slowly added
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Type
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TEMPERATURE
|
Details
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The mixture was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 30 min
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Duration
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30 min
|
Type
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TEMPERATURE
|
Details
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The mixture was cooled
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Type
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CUSTOM
|
Details
|
quenched cautiously with ethyl acetate
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Type
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DISSOLUTION
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Details
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made acidic with 12N HCl until all the inorganic precipitate dissolved
|
Type
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CUSTOM
|
Details
|
The organic layer was separated
|
Type
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EXTRACTION
|
Details
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the inorganic layer was extracted twice with ethyl acetate
|
Type
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WASH
|
Details
|
washed twice with brine
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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DISTILLATION
|
Details
|
distilled to a clear oil
|
Type
|
CUSTOM
|
Details
|
that crystallized
|
Type
|
TEMPERATURE
|
Details
|
upon cooling (8.53 g, 87.6%)
|
Name
|
|
Type
|
|
Smiles
|
O1CCC2=C1C=CC=C2CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |